![molecular formula C20H34O5 B159288 7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid CAS No. 21562-58-3](/img/structure/B159288.png)
7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C20H36O5 . The IUPAC name is 7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid . The compound has a molecular weight of 356.5 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 356.5 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 13 . The topological polar surface area is 98 Ų . The compound is covalently bonded and has a complexity of 396 .Aplicaciones Científicas De Investigación
Optical Resolution in Prostaglandin Synthesis
- Esters of racemic forms of related compounds are used in stereoselective hydrolysis by Saccharomyces species, aiding in the synthesis of prostaglandins. This process is critical in the chemical synthesis of F- and E-type prostaglandins (Marsheck & Miyano, 1973).
Inhibition of Cholesterol Biosynthesis
- Compounds structurally similar to the specified acid demonstrate potent inhibitory activity against HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This suggests their potential role in managing cholesterol-related conditions (Chan et al., 1993).
Antileprosy Properties
- Synthesis of dl-Aleprylic acid, a natural constituent of chaulmoogra oil with antileprosy properties, involves the use of compounds similar to the specified chemical. This synthesis is important for understanding and potentially treating leprosy (Tanaka, 1969).
Synthesis of Prostanoids
- The compound is used in synthesizing prostanoids, a class of bioactive chemical messengers. This synthesis is significant for understanding various physiological processes and developing therapeutic agents (Naora, Ohnuki, & Nakamura, 1988).
Enzyme Inhibition Studies
- Structurally related compounds are used in studying enzyme inhibition, which can provide insights into various biochemical pathways and the development of new drugs (Hoffman et al., 1985).
Novel Chemical Syntheses
- These compounds are integral in the novel syntheses of various bioactive molecules, contributing to the advancement of organic chemistry and medicinal chemistry (Fleming & Ghosh, 1998).
Propiedades
IUPAC Name |
7-[(1R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/t15-,16+,17?,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-JKHFOPOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



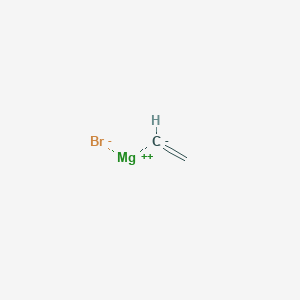
![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)
![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
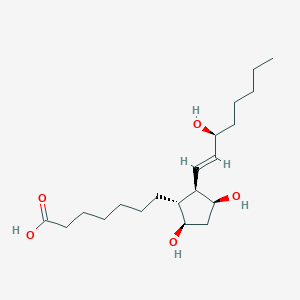
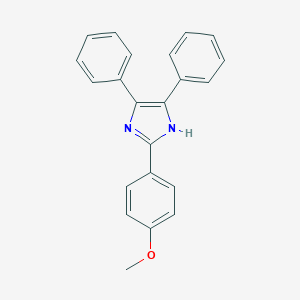

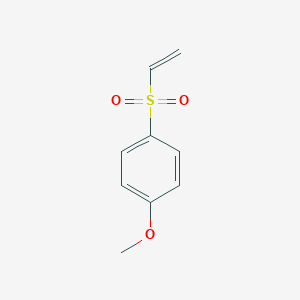
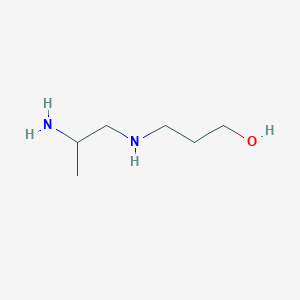
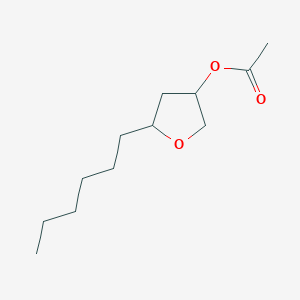
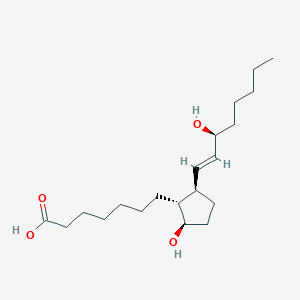
![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)

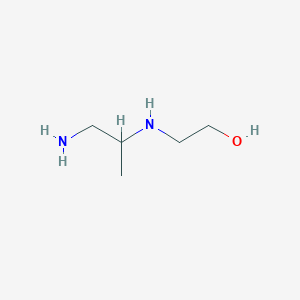
![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)